
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol is a complex organic compound with the molecular formula C34H50O3. It is characterized by its multiple double and triple bonds, as well as hydroxyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol typically involves multi-step organic reactionsThe hydroxyl groups are then added via hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale organic synthesis techniques, including the use of catalysts to facilitate the formation of multiple bonds and functional groups .
Análisis De Reacciones Químicas
Types of Reactions
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert triple bonds to double bonds or single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in the formation of ethers or esters .
Aplicaciones Científicas De Investigación
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of multiple bonds and functional groups in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol involves its interaction with molecular targets through its multiple bonds and hydroxyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetratriacontane: A similar compound with a simpler structure, lacking the multiple bonds and hydroxyl groups.
Octatriacontane: Another long-chain hydrocarbon with a different arrangement of bonds and functional groups.
Uniqueness
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
115276-19-2 |
|---|---|
Fórmula molecular |
C34H50O3 |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
tetratriaconta-18,30-dien-2,4,12,33-tetrayne-1,6,32-triol |
InChI |
InChI=1S/C34H50O3/c1-2-33(36)29-25-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-26-30-34(37)31-27-24-28-32-35/h1,3,5,25,29,33-37H,4,6-14,16,18-23,26,30,32H2 |
Clave InChI |
QAEYNJCMUKOCQZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C=CCCCCCCCCCCC=CCCCCC#CCCCCCC(C#CC#CCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



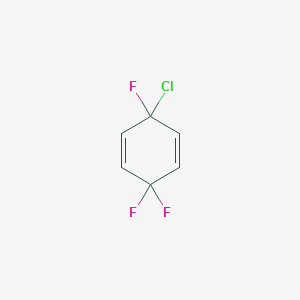
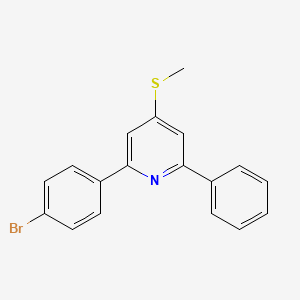
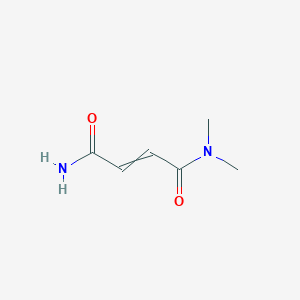
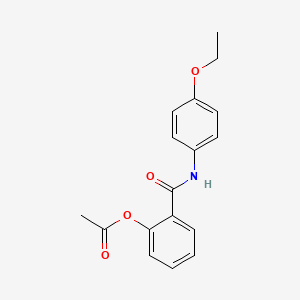
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
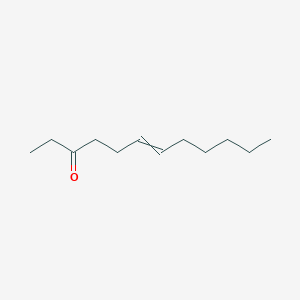
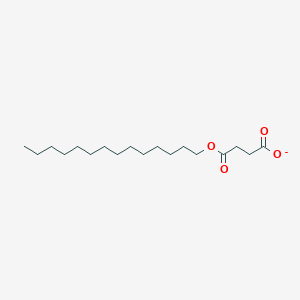
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

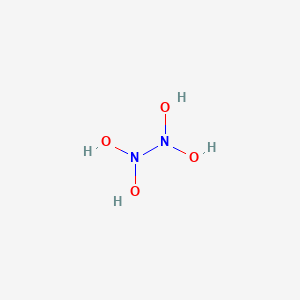
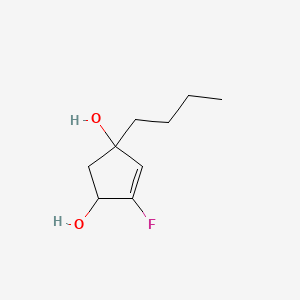
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

